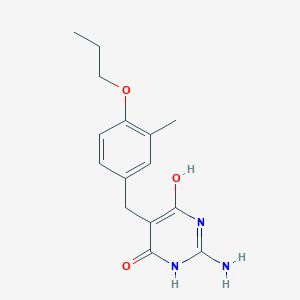![molecular formula C20H21ClFN3O2 B4625304 (3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625304.png)
(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione
説明
This compound belongs to a class of chemicals characterized by their intricate molecular frameworks. Such compounds often exhibit significant biological or chemical activity due to their unique structural features.
Synthesis Analysis
The synthesis of related compounds typically involves cyclocondensation reactions, showcasing the complexity and specificity required in creating such intricate molecular structures. For instance, Shabani et al. (2021) described the synthesis of 4H-pyran derivatives using magnetic nanoparticles, highlighting the innovative approaches in synthesizing complex molecules (Shabani et al., 2021).
Molecular Structure Analysis
Molecular structure determinations, such as those by Girisha et al. (2016) on isoxazole structures, provide insights into the bond lengths, aromatic delocalization, and charge distribution within molecules. These structural analyses are crucial for understanding the compound's reactivity and interactions (Girisha et al., 2016).
Chemical Reactions and Properties
Reactions involving similar compounds often highlight their reactivity towards specific reagents or under particular conditions. The work by Zolfigol et al. (2006) demonstrates the use of chlorophenyl triazole dione as an effective oxidizing agent, suggesting potential reactivity pathways for related compounds (Zolfigol et al., 2006).
Physical Properties Analysis
Physical properties, including crystal structure and solubility, play a significant role in determining the compound's applicability in various fields. Research by Wang et al. (2008) on phthalimide derivatives offers insight into how intramolecular hydrogen bonding and C-H...π interactions can influence these properties (Wang et al., 2008).
Chemical Properties Analysis
Understanding the chemical behavior, such as acidity or basicity and reactivity towards other chemicals, is essential for practical applications. Studies like the one by Kariuki et al. (2021) elucidate the synthesis and structural characterization of isostructural compounds, shedding light on their stability and reactivity under various conditions (Kariuki et al., 2021).
科学的研究の応用
Synthesis and Chemical Properties
Decarboxylative Fluorination : This compound is part of research focused on the decarboxylative fluorination of electron-rich heteroaromatics, such as pyrazole, using Selectfluor. This method facilitates the synthesis of fluorinated compounds, which are valuable in various applications due to their unique chemical properties (Yuan, Yao, & Tang, 2017).
Cytotoxic Activity : Fluorine-containing pyrazole derivatives, like the one , have been studied for their cytotoxic activity against various cancer cell lines. These compounds have shown potential in inducing apoptosis in tumor cells, highlighting their relevance in cancer research (Khlebnikova et al., 2020).
Synthesis of Fluorescent Compounds : Research has also been conducted on the synthesis of pyrazolo-fused compounds, which are precursors to fluorescent dicyanovinylidene derivatives. These compounds have potential applications in areas like chemodosimeters for cyanide detection (Orrego-Hernández et al., 2019).
Biological and Medicinal Applications
Antiproliferative Activities : Multi-component reactions of cyclohexan-1,3-diketones, related to this compound, have been used to produce derivatives with significant antiproliferative activities, indicating potential therapeutic applications in cancer treatment (Mohareb, Ibrahim, & Alwan, 2020).
Insecticidal Activity : Pyrazole derivatives have also been evaluated for their insecticidal activities. Such studies contribute to the development of new, potentially more effective pesticides and insecticides (Verma, Nayalt, & Mr, 2003).
Material Science and Environmental Applications
- Corrosion Inhibition : Novel aza-pseudopeptides, related to this compound, have shown efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. This highlights their potential use in materials science and industrial applications (Chadli et al., 2017).
特性
IUPAC Name |
(3aR,7aS)-2-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O2/c1-11-18(25-19(26)15-5-3-4-6-16(15)20(25)27)12(2)24(23-11)10-13-7-8-14(22)9-17(13)21/h7-9,15-16H,3-6,10H2,1-2H3/t15-,16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDQIPRXFHPYGF-IYBDPMFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N3C(=O)C4CCCCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N3C(=O)[C@@H]4CCCC[C@@H]4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4625229.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4625244.png)

![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)
![1-(2,6-dichlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4625258.png)
![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)
![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)
![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)
![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)
